3-Methyl-2,4-dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
3-Methyl-2,4-dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4-dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a piperidine derivative with a cyanoacetamide in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include solvents like ethanol or methanol and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,4-dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the pyrimidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives.
Scientific Research Applications
3-Methyl-2,4-dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2,4-dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Lacks the piperidin-3-yl group.
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Lacks the piperidin-3-yl group.
1-(Piperidin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Lacks the methyl group.
Uniqueness
3-Methyl-2,4-dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to the presence of both the piperidin-3-yl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile compound for various applications.
Properties
Molecular Formula |
C11H14N4O2 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-methyl-2,4-dioxo-1-piperidin-3-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H14N4O2/c1-14-10(16)8(5-12)7-15(11(14)17)9-3-2-4-13-6-9/h7,9,13H,2-4,6H2,1H3 |
InChI Key |
UIISNGUZWCTQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)C2CCCNC2)C#N |
Origin of Product |
United States |
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